molecular formula C7H6BF3O3 B7941535 (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

Cat. No. B7941535
M. Wt: 205.93 g/mol
InChI Key: WLVLRKGGNZFFBQ-UHFFFAOYSA-N
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Description

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H6BF3O3 and its molecular weight is 205.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Glucose Sensing Materials : Amino-3-fluorophenyl boronic acid derivatives, synthesized from 4-bromo-2-fluoroaniline, have applications in constructing glucose sensing materials operating at the physiological pH of bodily fluids (Sasmita Das et al., 2003).

  • Biomaterials : Boronic acids are widely used in biomaterials due to their ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This is crucial for developing hydrogels with dynamic covalent or responsive behavior (William L. A. Brooks et al., 2018).

  • Selective Fluorescent Chemosensors : Boronic acids interact with diols to form rings used in fluorescent sensors to probe carbohydrates and bioactive substances. This includes the detection of L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (S. Huang et al., 2012).

  • Catalysis in Organic Chemistry : N,N-di-isopropylbenzylamineboronic acid derivatives are used as catalysts for direct amide formation between carboxylic acids and amines, indicating the versatility of boronic acids in synthetic chemistry (K. Arnold et al., 2008).

  • Food Industry Applications : Boronic acids, including derivatives like 3-fluoro-5-methoxycarbonylphenylboronic acid, have been investigated for the specific reduction of fructose in food matrices like fruit juice (Paul Pietsch et al., 2016).

  • Optical Modulation in Nanomaterials : Phenyl boronic acids, including fluorine-substituted derivatives, have been studied for their optical modulation abilities when grafted onto materials like carbon nanotubes. This is significant for saccharide recognition and other materials science applications (B. Mu et al., 2012).

  • Fluorine Influence on Boronic Compounds : Research on the chemistry of boronic acids, especially fluoro-substituted compounds, highlights how the electron-withdrawing character of fluorine atoms influences their properties. This is relevant in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine (Jan T. Gozdalik et al., 2017).

properties

IUPAC Name

[3-(difluoromethoxy)-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVLRKGGNZFFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OC(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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